1-Pentyn-3-ol, 3,4,4-trimethyl-, (S)-
Description
(S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is a member of the chiral tertiary propargylic alcohols, a class of organic compounds characterized by a hydroxyl group and an alkyne moiety attached to the same tetrasubstituted carbon atom. The synthesis and application of such chiral molecules are central to fields ranging from medicinal chemistry to materials science, where the precise three-dimensional arrangement of atoms is paramount to function. While extensive research may not be documented for this specific enantiomer, its structural motifs are emblematic of a widely studied and synthetically important class of molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O nist.gov |
| Molecular Weight | 126.20 g/mol nist.govechemi.com |
| CAS Number | 993-53-3 (for racemic mixture) nist.gov |
| Hydrogen Bond Donor Count | 1 echemi.com |
| Hydrogen Bond Acceptor Count | 1 echemi.com |
| Rotatable Bond Count | 2 echemi.com |
Chiral alkynyl alcohols, often called propargylic alcohols, are highly versatile intermediates in organic synthesis. The presence of the alkyne group allows for a wide array of subsequent transformations, including carbon-carbon bond formations (e.g., Sonogashira coupling), cycloadditions, and reductions to either alkenes or alkanes with controlled stereochemistry. When these molecules are chiral, they provide a pathway for transferring stereochemical information into new, more complex products.
The synthesis of optically active tertiary alcohols like (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is a significant challenge due to the steric hindrance around the fully substituted carbon center. The most direct and efficient strategy for their preparation is the enantioselective alkynylation of prochiral ketones. This transformation involves the addition of an alkyne nucleophile to a ketone in the presence of a chiral catalyst or ligand, which directs the attack to one face of the carbonyl group, thereby establishing the desired stereocenter.
The defining feature of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is its chiral center at the C-3 position. This single stereocenter dictates the molecule's "handedness" and its interaction with other chiral molecules and environments, which is a fundamental concept in asymmetric synthesis. The preparation of this compound in an enantiomerically pure form is a primary goal, as this allows for the synthesis of target molecules with high stereochemical fidelity.
The creation of the C-3 stereocenter is typically achieved through the enantioselective addition of an ethynyl (B1212043) nucleophile to 3,3-dimethyl-2-butanone (pinacolone). Various catalytic systems have been developed for such reactions, often employing a metal salt and a chiral ligand.
| Catalyst/Ligand System | Metal Center | Typical Substrates | General Outcome |
|---|---|---|---|
| (+)-N-Methylephedrine | Zinc (from Zn(OTf)₂ or Me₂Zn) | Aldehydes, Activated Ketones | Good to excellent yields and enantioselectivities. |
| BINOL-derived ligands | Zinc, Titanium, or Lithium | Aromatic and Aliphatic Ketones | High enantioselectivity across a broad range of substrates. |
| Salen-derived ligands | Chromium or Cobalt | Unactivated Ketones | Provides access to a variety of tertiary alcohols with moderate to good enantioselectivity. |
Once synthesized, the chiral center at C-3 can direct the stereochemical outcome of subsequent reactions. For instance, the hydroxyl group can act as a directing group in substrate-controlled reactions, such as epoxidations or hydrogenations of a nearby double bond, ensuring that the new stereocenters are formed with a specific relationship to the existing one.
Research involving chiral tertiary alkynols is dynamic and multifaceted. A primary focus remains on the development of novel, more efficient, and highly selective catalytic methods for their synthesis. Key goals include reducing catalyst loading, broadening the substrate scope to include more challenging ketones, and achieving near-perfect enantioselectivity.
Another significant research trajectory involves utilizing these chiral alkynols as synthons for complex natural products and pharmaceuticals. The combination of a stereocenter, a hydroxyl group, and a reactive alkyne "handle" makes them powerful starting points. For example, related structures are used in the synthesis of antiviral agents, where the tertiary alcohol moiety is a key pharmacophore.
Furthermore, the unique electronic and steric properties of tertiary propargylic alcohols are being explored in the context of organocatalysis and materials science. The rigid alkyne rod and the defined stereochemistry can be used to construct well-ordered molecular architectures, such as chiral polymers or liquid crystals. The development of catalytic asymmetric propargylic substitution reactions also represents a robust method to create sterically congested carbon stereocenters, further highlighting the utility of these structures as foundational building blocks in organic chemistry.
Structure
3D Structure
Properties
CAS No. |
38484-41-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3S)-3,4,4-trimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3/t8-/m1/s1 |
InChI Key |
XXWIEGOAVMLISY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@](C#C)(C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C)(C#C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 1 Pentyn 3 Ol, 3,4,4 Trimethyl
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from achiral or racemic starting materials. nii.ac.jpnih.gov For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, this involves creating the specific three-dimensional arrangement at the stereogenic carbinol center.
Asymmetric Alkylation and Addition Reactions to Terminal Alkynes
The most direct and widely employed method for synthesizing chiral propargylic alcohols is the asymmetric addition of a terminal alkyne nucleophile to a carbonyl compound. nih.govnih.gov In the case of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, this involves the addition of an ethynyl (B1212043) group to 3,3-dimethyl-2-butanone (pinacolone). The success of this reaction hinges on the use of a chiral catalyst or promoter that can effectively control the facial selectivity of the nucleophilic attack on the prochiral ketone.
Early methods often required stoichiometric amounts of chiral reagents. thieme-connect.com However, significant progress has led to the development of highly efficient catalytic systems. A prominent strategy involves the use of zinc-based catalysts. For instance, the combination of Zn(OTf)₂ and a chiral ligand like (+)-N-methylephedrine has been shown to facilitate the enantioselective addition of terminal alkynes to aldehydes and ketones under mild conditions. nih.govorganic-chemistry.org Another powerful system employs indium(III)-BINOL complexes, which can catalytically promote the alkynylation of various aldehydes with high enantioselectivity, suggesting a bifunctional activation of both the alkyne and the carbonyl compound. thieme-connect.comorganic-chemistry.org
The general mechanism involves the formation of a metal acetylide, which is complexed with the chiral ligand. This chiral complex then coordinates to the carbonyl oxygen of the ketone, directing the addition of the alkynyl group to one of the two enantiotopic faces of the carbonyl, leading to the desired (S)-enantiomer in excess.
Table 1: Catalytic Systems for Asymmetric Alkynylation of Carbonyls This table is interactive. Click on the headers to sort.
| Catalyst System | Chiral Ligand | Typical Substrates | Enantiomeric Excess (ee) |
|---|---|---|---|
| Zn(OTf)₂ / Et₃N | (+)-N-Methylephedrine | Aldehydes | High |
| InBr₃ / Cy₂NMe | (R)-BINOL | Aldehydes (Aromatic, Aliphatic) | 83–99% |
| Et₂Zn / Ti(OiPr)₄ | (S)-BINOL | Aldehydes | Good to High |
| In(III) Catalyst | ProPhenol | Aldehydes | Good to High |
| Chiral Lithium Binaphtholate | BINOL derivative | Carbonyl Compounds | Good to High |
Chiral Catalyst Development for Propargyl Alcohol Derivatization
The evolution of chiral catalysts has been pivotal for the advancement of asymmetric synthesis. sigmaaldrich.com For the synthesis of propargyl alcohols, research has transitioned from stoichiometric chiral reagents to substoichiometric, highly active catalysts. nih.govsigmaaldrich.com These catalysts are often transition metal complexes coordinated to "privileged ligands"—chiral scaffolds that have proven effective across a wide range of reactions. sigmaaldrich.com
Key families of privileged ligands include BINOL (1,1'-bi-2-naphthol), BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and salen complexes. sigmaaldrich.com In the context of synthesizing (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, catalysts derived from these ligands are crucial. For example, titanium-BINOL complexes, generated in situ from Ti(OiPr)₄ and BINOL, can catalyze the addition of zinc acetylides to carbonyls with high enantioselectivity. nih.govnih.gov The C₂ symmetry of many of these ligands is a key feature, as it reduces the number of possible diastereomeric transition states, thereby enhancing selectivity. sigmaaldrich.com
More recently, organocatalysis has emerged as a powerful alternative to metal-based systems. lookchem.com Chiral Brønsted acids, such as N-triflyl phosphoramides, can activate propargyl alcohols to generate carbocationic intermediates that then react enantioselectively. lookchem.com While this is often applied to the derivatization of existing propargyl alcohols, the principles of chiral environment control are broadly applicable. The development of catalysts that are air-stable, commercially available, and effective at low loadings continues to be a major goal in this field. nih.gov
Table 2: Examples of Privileged Chiral Ligands and Catalysts This table is interactive. Click on the headers to sort.
| Ligand/Catalyst Class | Abbreviation | Key Structural Feature | Typical Application in Asymmetric Synthesis |
|---|---|---|---|
| 1,1'-Bi-2-naphthol | BINOL | Axial chirality, C₂ symmetry | Lewis acid catalysis (e.g., alkyne additions) nih.govthieme-connect.com |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Axial chirality, C₂ symmetry | Asymmetric hydrogenation, cross-coupling sigmaaldrich.com |
| ProPhenol | - | C₂-symmetric bis(phenol) | Zinc-catalyzed alkyne addition nih.gov |
| Imidazolidinone Organocatalysts | MacMillan Catalysts | Chiral five-membered ring | Friedel-Crafts alkylations, conjugate additions sigmaaldrich.com |
Biocatalytic and Enzymatic Routes to Enantiomerically Enriched Alcohols
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govmdpi.com Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity. For the synthesis of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, the most relevant biocatalytic strategy is the asymmetric reduction of the corresponding prochiral ketone, 3,4,4-trimethyl-1-pentyn-3-one.
Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. nih.gov By selecting a KRED that preferentially produces the (S)-alcohol, it is possible to synthesize the target molecule with very high enantiomeric excess (>99% ee). This process typically uses a sacrificial alcohol like isopropanol (B130326) to regenerate the necessary cofactor (NADH or NADPH). Modern enzyme engineering techniques, including directed evolution, have allowed for the development of KREDs with enhanced stability, broader substrate scope, and tailored selectivity for specific target molecules. mdpi.com
Table 3: Enzymatic Approaches for Chiral Alcohol Synthesis This table is interactive. Click on the headers to sort.
| Enzyme Class | Reaction Type | Key Advantage | Example |
|---|---|---|---|
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | High enantioselectivity (>99% ee), mild conditions | Reduction of a chloro-ketone to (S)-dulox alcohol nih.gov |
| Lipases | Kinetic resolution of racemic alcohols | High activity, broad substrate scope | Acylation of one enantiomer, leaving the other enriched mdpi.commdpi.com |
| Transaminases | Dynamic kinetic resolution of ketones | Can produce chiral amines, which can be converted to alcohols | Synthesis of sitagliptin (B1680988) intermediate mdpi.com |
Stereoselective Reaction Pathways
Stereoselective reactions are those that favor the formation of one stereoisomer over another. While enantioselectivity deals with mirror images, diastereoselectivity concerns stereoisomers that are not mirror images, which occurs in molecules with multiple stereocenters.
Diastereoselective Control in the Formation of Alkynol Structures
Although (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- possesses only one stereocenter, its synthesis can be a key step within a larger sequence aimed at building more complex molecules with multiple chiral centers. In such cases, the existing stereocenter of the alkynol can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection.
The bulky tert-butyl group adjacent to the chiral carbinol center in the target molecule exerts significant steric influence. nih.gov This steric hindrance can dictate the trajectory of incoming reagents in subsequent transformations, such as epoxidations, hydrogenations, or cyclization reactions. For example, in an intramolecular reaction, the molecule may adopt a preferred conformation to minimize steric clash with the tert-butyl group, leading to the highly selective formation of one diastereomer. The size of substituents at the propargylic position has been shown to be important for diastereoselectivity in subsequent reactions like the Pauson-Khand cycloaddition. nih.gov The general strategy for synthesizing highly substituted alkenes often relies on the difunctionalization of alkynes, where stereocontrol is paramount. acs.orgacs.org
Kinetic Resolution Strategies for Chiral Alkynols
Kinetic resolution is a powerful method for separating a racemic mixture of a chiral compound. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org To obtain (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, one would start with a 50:50 mixture of the (R)- and (S)-enantiomers.
In a typical enzymatic kinetic resolution, an enzyme like a lipase (B570770) is used to selectively acylate one enantiomer faster than the other. mdpi.commdpi.com For instance, using an acyl donor like vinyl acetate (B1210297), a lipase might preferentially acylate the (R)-enantiomer, converting it to an ester. This leaves the unreacted (S)-enantiomer enriched in the reaction mixture. The process can be stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the remaining alcohol and the newly formed ester. The efficiency of a kinetic resolution is described by the selectivity factor (s), where a high 's' value indicates a large difference in reaction rates and better separation.
A more advanced approach is dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized back to the 50:50 mixture in situ. mdpi.com This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. mdpi.com
Table 4: Comparison of Resolution Strategies for Chiral Alcohols This table is interactive. Click on the headers to sort.
| Strategy | Starting Material | Theoretical Max. Yield | Key Principle |
|---|---|---|---|
| Classical Resolution | Racemic Mixture | 50% | Formation of separable diastereomeric salts |
| Kinetic Resolution (KR) | Racemic Mixture | 50% (for one enantiomer) | Different reaction rates for enantiomers with a chiral catalyst/reagent wikipedia.org |
| Dynamic Kinetic Resolution (DKR) | Racemic Mixture | 100% | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer mdpi.com |
Stoichiometric Cyclotrimerization of Chiral Alkynes at Metal Centers
The stoichiometric cyclotrimerization of alkynes at metal centers represents a powerful and atom-economical method for the synthesis of substituted benzene (B151609) derivatives. wikipedia.org This [2+2+2] cycloaddition reaction involves the assembly of three alkyne molecules on a metal catalyst to form a highly substituted aromatic ring. wikipedia.org While catalytic variants are common, stoichiometric reactions offer a unique level of control and can provide detailed mechanistic insights into the cyclization process. The application of this methodology to chiral alkynes, such as (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, opens avenues for the creation of complex, chiral aromatic structures.
The mechanism of metal-mediated alkyne cyclotrimerization generally begins with the coordination of two alkyne units to a metal center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. wikipedia.org Subsequent coordination and insertion of a third alkyne molecule leads to the formation of a metallacycloheptatriene or a related intermediate, which then undergoes reductive elimination to release the benzene derivative and regenerate the metal catalyst in catalytic cycles. In a stoichiometric process, the metal-containing intermediates can sometimes be isolated and characterized, providing a deeper understanding of the reaction pathway.
The regioselectivity of the cyclotrimerization of unsymmetrical alkynes is a critical aspect, as it can lead to the formation of two possible isomers: the 1,2,4- and 1,3,5-trisubstituted benzenes. wikipedia.org The steric and electronic properties of the alkyne substituents, as well as the nature of the metal catalyst and its ligand sphere, play a crucial role in determining the product distribution. wikipedia.org For terminal alkynes, nickel-based catalysts have been shown to preferentially form 1,2,4-trisubstituted arenes.
While specific research on the stoichiometric cyclotrimerization of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is not extensively documented in publicly available literature, studies on analogous chiral and sterically hindered alkynes provide valuable insights. For instance, the regioselective [2 + 2 + 2] cyclotrimerization of diynes with terminal alkynes has been successfully employed in the total synthesis of natural products, demonstrating the utility of this reaction in constructing complex molecular architectures. nih.govacs.org These reactions often exhibit high regioselectivity, which is influenced by factors such as hydrogen bonding and the specific preorganization of the coupling partners. nih.gov
The presence of the chiral hydroxyl group and the bulky tert-butyl group in (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- would be expected to significantly influence the outcome of its cyclotrimerization. The stereocenter could direct the facial selectivity of the alkyne coordination to the metal center, potentially leading to the formation of atropisomeric biaryl compounds if a cross-cyclotrimerization were to be performed. The steric bulk of the 3,4,4-trimethyl-3-ol moiety would likely play a dominant role in controlling the regioselectivity of the trimerization, favoring the formation of less sterically crowded benzene derivatives.
A hypothetical stoichiometric cyclotrimerization of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- mediated by a suitable metal complex, for instance, a nickel or cobalt complex, could be envisioned to proceed as outlined in the following table, which presents plausible reaction parameters and expected outcomes based on established principles of alkyne cyclotrimerization.
Table 1: Hypothetical Reaction Parameters for the Stoichiometric Cyclotrimerization of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-
| Parameter | Value/Condition | Expected Outcome/Rationale |
| Metal Center | Ni(0) or Co(I) | Known to be effective for alkyne cyclotrimerization. |
| Ligands | Phosphines, N-heterocyclic carbenes | Can be used to tune the steric and electronic properties of the metal center, influencing regioselectivity and reactivity. |
| Solvent | Toluene, THF | Aprotic solvents are generally used to avoid quenching of the organometallic intermediates. |
| Temperature | Room temperature to reflux | The required temperature would depend on the reactivity of the specific metal complex and alkyne. |
| Stoichiometry | 3 equivalents of alkyne to 1 equivalent of metal complex | For a stoichiometric reaction leading to a stable metallacycle or the trimerized product. |
| Major Regioisomer | 1,2,4-Trisubstituted benzene | Often favored for terminal alkynes, particularly with nickel catalysts, due to steric and electronic factors during the formation of the metallacyclopentadiene intermediate. |
| Chiral Transfer | Potential for axial chirality in cross-cyclotrimerization products | The stereocenter of the starting material could influence the stereochemical outcome of the reaction. |
Further research into the stoichiometric cyclotrimerization of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- would be necessary to fully elucidate the reaction pathway and the precise structure of the resulting substituted benzene derivatives. Such studies would contribute to a deeper understanding of the factors governing stereoselectivity and regioselectivity in the synthesis of complex chiral aromatic compounds.
High Resolution Spectroscopic and Structural Elucidation of S 1 Pentyn 3 Ol, 3,4,4 Trimethyl
Determination of Absolute Configuration
Establishing the absolute spatial arrangement of atoms at a stereocenter is a critical step in the characterization of a chiral molecule. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, this is achieved through a combination of chiroptical spectroscopy, which is sensitive to molecular asymmetry, and X-ray crystallography of a suitable derivative, which provides definitive spatial coordinates.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of left- and right-circularly polarized light with the molecule.
The process for (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- would involve measuring its ECD spectrum and comparing it to a spectrum predicted by quantum-chemical calculations. The primary chromophore in the molecule accessible by UV-Vis spectroscopy is the ethynyl (B1212043) (alkyne) group. While the hydroxyl group does not absorb in the typical UV-Vis range, its presence and orientation influence the electronic environment of the alkyne.
A standard approach involves:
Conformational Search: Identifying all low-energy conformations of the (S)-enantiomer through computational modeling.
Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The individual spectra are averaged based on the calculated Boltzmann population of each conformer at a given temperature.
Comparison: The resulting theoretical spectrum for the (S)-enantiomer is then compared with the experimentally measured ECD spectrum. A match between the signs and shapes of the Cotton effects in the experimental and theoretical spectra allows for the confident assignment of the absolute configuration.
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. ysu.am Since (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is a low-melting solid or liquid at room temperature, it is not readily suitable for single-crystal X-ray diffraction. Therefore, a crystalline derivative must be prepared.
A common strategy is to react the hydroxyl group with a reagent that introduces a rigid, chromophoric group and enhances the likelihood of forming high-quality crystals. Suitable derivatives include:
Benzoates or p-Nitrobenzoates: Formed by reacting the alcohol with benzoyl chloride or p-nitrobenzoyl chloride.
Urethanes: Formed by reacting the alcohol with an isocyanate, such as phenyl isocyanate.
Once a suitable single crystal of the derivative is obtained, it is analyzed by X-ray diffraction. The resulting electron density map reveals the precise location of each atom in the crystal lattice. To determine the absolute configuration, the analysis of anomalous dispersion is employed. ed.ac.uk The Flack parameter is a critical value obtained from the refinement of the crystallographic data; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct. ed.ac.uk This technique provides an unequivocal assignment of the (S) configuration by relating it to the known configuration of the derivatizing agent or by direct determination. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and local environment of atoms within a molecule. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, 1D and 2D NMR techniques provide a complete picture of its carbon-hydrogen framework.
Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Correlational Studies
The structural assignment of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is confirmed through a combination of 1D and 2D NMR experiments. Based on its structure, a set of predicted chemical shifts for both proton (¹H) and carbon (¹³C) nuclei can be proposed.
Predicted ¹H and ¹³C NMR Data
| Atom Number | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ≡C-H | ~2.4 (s, 1H) | ~88.0 |
| 2 | -C≡ | - | ~71.0 |
| 3 | C-OH | - | ~73.0 |
| 3-OH | -OH | Variable, ~1.8 (s, 1H) | - |
| 3-CH₃ | -CH₃ | ~1.3 (s, 3H) | ~25.0 |
| 4 | -C(CH₃)₃ | - | ~35.0 |
| 5 | -C(CH₃)₃ | ~1.0 (s, 9H) | ~25.5 |
Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual values may vary based on solvent and experimental conditions.
2D NMR Correlational Studies:
COSY (Correlation Spectroscopy): This homonuclear experiment would show no significant correlations for this molecule, as there are no vicinal protons (protons on adjacent carbons) to couple with each other. All proton signals are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. ntu.edu.sg It would confirm the following connections: the proton at ~2.4 ppm with the carbon at ~88.0 ppm (C1); the protons at ~1.3 ppm with the carbon at ~25.0 ppm (3-CH₃); and the protons at ~1.0 ppm with the carbon at ~25.5 ppm (C5).
Expected Key HMBC Correlations
| Proton Signal (ppm) | Correlated Carbon Signals (ppm) | Inferred Connectivity (Proton → Carbon) |
| ~2.4 (H1) | ~71.0 (C2), ~73.0 (C3) | H1 is 2 bonds from C2 and 3 bonds from C3 |
| ~1.3 (3-CH₃) | ~73.0 (C3), ~35.0 (C4) | 3-CH₃ is 2 bonds from C3 and 2 bonds from C4 |
| ~1.0 (H5) | ~35.0 (C4), ~73.0 (C3) | H5 is 2 bonds from C4 and 3 bonds from C3 |
Spectroscopic Differentiation of Diastereomers and Enantiomers
While standard NMR spectra of enantiomers are identical, their differentiation is possible through the use of chiral auxiliaries. nanalysis.com
Diastereomers: If (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- were part of a mixture of diastereomers (i.e., if another stereocenter existed in the molecule), the diastereomers would have distinct NMR spectra, as they are different chemical entities with different spatial arrangements and through-space interactions.
Enantiomers: To distinguish between the (R) and (S) enantiomers, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is used. nih.gov For example, reacting the alcohol with a chiral acid like Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) converts the pair of enantiomers into a pair of diastereomeric esters. fordham.edu These diastereomers will exhibit separate, distinguishable signals in the ¹H and ¹³C NMR spectra, particularly for the nuclei close to the stereocenter. The relative integration of these distinct signals allows for the determination of the enantiomeric excess (ee) of the sample.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling
Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of 3,4,4-trimethyl-1-pentyn-3-ol (B1597328) (molecular weight: 126.1962 g/mol ) is characterized by several key fragments. nist.gov The molecular ion peak (M⁺˙) at m/z 126 is typically weak or absent for tertiary alcohols due to its instability. libretexts.org The fragmentation is dominated by pathways that lead to stable carbocations.
Major Fragmentation Pathways:
Alpha (α) Cleavage: This is a dominant fragmentation pathway for alcohols. libretexts.org Cleavage of the C3-C4 bond results in the loss of a stable tert-butyl radical (•C(CH₃)₃, mass 57). This produces a resonance-stabilized oxonium ion at m/z 69 .
Loss of a Methyl Group: Cleavage of a C-C bond within the tert-butyl group or the methyl group at C3 can lead to the loss of a methyl radical (•CH₃, mass 15), resulting in a fragment ion at m/z 111 .
Formation of the tert-Butyl Cation: A major peak in the spectrum is observed at m/z 57 , corresponding to the highly stable tert-butyl carbocation ([C(CH₃)₃]⁺). This fragment is a strong indicator of the presence of a tert-butyl group in the molecule.
Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion is a common fragmentation for alcohols, which would lead to a peak at m/z 108 . libretexts.org
Observed Fragments in the EI-Mass Spectrum
| m/z | Proposed Identity | Fragmentation Pathway |
| 126 | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical |
| 69 | [M - C(CH₃)₃]⁺ | α-cleavage, loss of a tert-butyl radical |
| 57 | [C(CH₃)₃]⁺ | Formation of the tert-butyl cation |
Impurity Profiling: Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a highly sensitive method for impurity profiling. researchgate.netsterlingpharmasolutions.com This analysis is crucial for ensuring the purity of a chemical sample. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, potential impurities could include:
Starting Materials: Unreacted precursors from its synthesis, such as tert-butyl methyl ketone and an ethynylating agent.
Byproducts: Molecules formed through side reactions, such as elimination products (alkenes/enynes).
Stereoisomeric Impurities: The presence of the (R)-enantiomer. While MS cannot distinguish between enantiomers directly, chiral GC or LC columns can separate them prior to MS detection.
Each impurity would be identified by its unique retention time and mass spectrum, allowing for both identification and quantification at very low levels. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phytojournal.com This method is exceptionally well-suited for the analysis of volatile and thermally stable compounds like (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long capillary column. The column separates the components of a mixture based on their different affinities for the stationary phase, with different compounds eluting at characteristic retention times. phytojournal.com
Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy process fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a molecular "fingerprint." The identification of a compound is primarily based on two key parameters: its retention time from the chromatography step and the fragmentation pattern in its mass spectrum. phytojournal.com
For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, GC-MS serves two primary purposes:
Purity Assessment: By analyzing a synthesized sample, the resulting chromatogram can reveal the presence of any impurities, such as starting materials, byproducts, or solvents, which would appear as separate peaks at different retention times. The relative area of the main peak corresponding to the target compound provides a quantitative measure of its purity.
Component Identification: In a complex mixture, the compound can be identified by comparing its experimental mass spectrum to a reference spectrum from a database, such as the NIST Mass Spectral Library. The mass spectrum for 3,4,4-Trimethyl-1-pentyn-3-ol shows characteristic fragments that are indicative of its structure. nist.gov The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (126.19 g/mol ). nist.gov Key fragmentation patterns would include the loss of alkyl groups, such as a tert-butyl group, leading to significant fragment ions.
Table 1: Characteristic Mass Spectrometry Data for 3,4,4-Trimethyl-1-pentyn-3-ol
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | nist.gov |
| Molecular Weight | 126.1962 g/mol | nist.gov |
| Ionization Method | Electron Ionization (EI) | nist.gov |
| Key Fragment (m/z) | Description | |
| 111 | Loss of a methyl group (-CH₃) | |
| 69 | Represents the tert-butyl-ethynyl fragment | |
| 57 | Loss of the propynol (B8291554) group, representing the tert-butyl cation |
This interactive table summarizes the key mass spectrometry data used for identification.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While standard GC-MS is excellent for structural identification and quantification, High-Resolution Mass Spectrometry (HRMS) provides an unparalleled level of accuracy for determining the elemental composition of a molecule. pnnl.gov Unlike nominal mass spectrometers which measure mass to the nearest whole number, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.govnih.gov
This high mass accuracy is crucial for unambiguously confirming the molecular formula of a compound. nih.gov For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, the molecular formula is C₈H₁₄O. nist.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.
An experimental measurement of this exact mass using HRMS that falls within a narrow tolerance (e.g., <5 ppm) of the theoretical value provides definitive confirmation of the elemental formula. This capability allows chemists to distinguish between molecules that might have the same nominal mass but different elemental compositions. For instance, a C₈H₁₄O compound (exact mass 126.104465 Da) can be easily distinguished from a compound with a different formula like C₇H₁₀O₂ (exact mass 126.068080 Da), even though both have a nominal mass of 126.
Table 2: Molecular Formula Confirmation by High-Resolution Mass Spectrometry
| Parameter | Value |
| Molecular Formula | C₈H₁₄O |
| Theoretical Exact Mass (Monoisotopic) | 126.104465 Da |
| Typical HRMS Mass Accuracy | < 5 ppm |
| Result | Confirms the elemental composition, ruling out other isobaric formulas. |
This interactive table illustrates how HRMS confirms the molecular formula through high-accuracy mass measurement.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. elsevier.com These two techniques are complementary and provide detailed information about the functional groups present in a molecule and can also offer insights into its conformational and stereochemical properties. kurouskilab.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption of specific frequencies corresponds to particular types of chemical bonds and functional groups. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, the IR spectrum would exhibit several characteristic absorption bands:
O-H Stretch: A strong, broad absorption band typically in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadening is due to hydrogen bonding.
≡C-H Stretch: A sharp, strong band appearing around 3300 cm⁻¹, which is highly characteristic of the hydrogen atom attached to a terminal alkyne.
C-H Stretch (aliphatic): Absorption bands in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in the methyl and trimethyl groups.
C≡C Stretch: A weak to medium intensity band in the 2260-2100 cm⁻¹ range, corresponding to the carbon-carbon triple bond stretch. Its intensity is often weak in symmetrical alkynes, but it is observable here.
C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region, indicating the presence of the carbon-oxygen single bond of the tertiary alcohol.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident monochromatic light (from a laser) at different frequencies. mdpi.com The frequency shifts correspond to the vibrational modes of the molecule. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This often makes non-polar bonds with symmetrical vibrations, which are weak in the IR spectrum, appear strong in the Raman spectrum. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, the C≡C triple bond stretch is expected to give a strong signal in the Raman spectrum.
Conformational and Chiral Studies: The chiral nature of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- can be investigated using advanced vibrational techniques. Vibrational Circular Dichroism (VCD), for instance, measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information on its absolute configuration and solution-phase conformation. rsc.org Furthermore, subtle shifts in the vibrational frequencies, particularly of the OH group, can be observed when the chiral alcohol interacts with other chiral molecules, a phenomenon known as chirality recognition. compchemhighlights.orgnih.gov These spectroscopic methods are powerful tools for probing the specific three-dimensional structure of the (S)-enantiomer.
Table 3: Key Vibrational Frequencies for (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad | Weak |
| Terminal Alkyne (≡C-H) | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |
| Alkyne (-C≡C-) | C≡C Stretch | 2260 - 2100 | Weak - Medium | Strong |
| Alkyl (-CH₃) | C-H Stretch | 3000 - 2850 | Strong | Strong |
| Tertiary Alcohol (C-O) | C-O Stretch | 1260 - 1000 | Strong | Weak |
This interactive table summarizes the expected vibrational frequencies for the key functional groups within the molecule.
Mechanistic Investigations and Reactivity Profiles of S 1 Pentyn 3 Ol, 3,4,4 Trimethyl
Transition Metal-Catalyzed Transformations
The unique structural features of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, namely its terminal alkyne, a chiral tertiary alcohol, and a sterically demanding t-butyl-like group, make it a substrate of significant interest in the study of transition metal-catalyzed transformations. These reactions are pivotal in synthetic organic chemistry for constructing complex molecular architectures. The reactivity of this alkynol is governed by the interplay between the coordination of the metal catalyst to the carbon-carbon triple bond and the electronic and steric influence of the neighboring chiral center.
Palladium catalysts are exceptionally versatile in forging new carbon-carbon bonds, and reactions involving alkyne substrates are among the most important in this domain. wildlife-biodiversity.com The primary palladium-catalyzed reactions applicable to terminal alkynes like (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- are cross-coupling reactions such as the Sonogashira and Heck reactions. researchgate.netwikipedia.org
The general mechanism for these transformations involves a catalytic cycle that begins with a coordinatively unsaturated Palladium(0) species. researchgate.net For Sonogashira and Heck reactions, the first step is the oxidative addition of an aryl or vinyl halide (R-X) to the Pd(0) center, forming a Pd(II) intermediate. libretexts.orgillinois.edu
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.org The mechanism typically involves a dual catalytic system with palladium and a copper(I) co-catalyst. gold-chemistry.org After the initial oxidative addition to palladium, a transmetalation step occurs. The copper acetylide, formed in situ from the terminal alkyne and the Cu(I) salt in the presence of a base, transfers the alkynyl group to the Pd(II) complex. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org In copper-free variants, the alkyne is believed to coordinate directly to the palladium center after ligand dissociation, followed by deprotonation to form a palladium acetylide intermediate. libretexts.org
Studies on the Sonogashira coupling of various tertiary propargylic alcohols demonstrate the reaction's tolerance for the hydroxyl group. For instance, the coupling of iodoaromatic compounds with substrates like 3-ethyl-1-pentyn-3-ol (B1294680) and 1-ethynyl-1-cyclohexanol (B41583) proceeds in good to excellent yields. nih.govbeilstein-journals.org This suggests that (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- would be a viable substrate for such transformations. The steric bulk adjacent to the alcohol may influence reaction kinetics, potentially requiring more robust catalyst systems or longer reaction times.
Interactive Table: Palladium-Catalyzed Sonogashira Coupling of Tertiary Alkynols with Iodoaromatic Compounds nih.govbeilstein-journals.org
| Entry | Iodoaromatic Compound (R) | Alkynol | Product | Yield (%) |
| 1 | Iodobenzene (H) | 3-ethyl-1-pentyn-3-ol | 1-phenyl-3-ethyl-1-pentyn-3-ol | 87 |
| 2 | 1-Iodo-4-nitrobenzene (NO₂) | 3-ethyl-1-pentyn-3-ol | 1-(4-nitrophenyl)-3-ethyl-1-pentyn-3-ol | 85 |
| 3 | 1-Iodo-4-methoxybenzene (OCH₃) | 3-ethyl-1-pentyn-3-ol | 1-(4-methoxyphenyl)-3-ethyl-1-pentyn-3-ol | 81 |
| 4 | Iodobenzene (H) | 1-ethynyl-1-cyclohexanol | 1-(phenylethynyl)-cyclohexanol | 85 |
| 5 | 1-Iodo-4-nitrobenzene (NO₂) | 1-ethynyl-1-cyclohexanol | 1-((4-nitrophenyl)ethynyl)cyclohexanol | 99 |
| 6 | 1-Iodo-4-methoxybenzene (OCH₃) | 1-ethynyl-1-cyclohexanol | 1-((4-methoxyphenyl)ethynyl)cyclohexanol | 99 |
Reaction conditions typically involve a palladium catalyst (e.g., (PPh₃)₂PdCl₂) in a suitable solvent at moderate temperatures.
Heck Reaction: While the classic Heck reaction involves the coupling of an organohalide with an alkene, variations involving alkynes can occur. libretexts.orgwikipedia.org The mechanism proceeds through oxidative addition, followed by migratory insertion of the alkyne into the Pd-C bond. acs.org Subsequent steps, such as β-hydride elimination, depend on the substrate and reaction conditions. The chirality of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- could be influential in asymmetric versions of the Heck reaction, where chiral ligands on the palladium catalyst are used to control the stereochemical outcome of the product. libretexts.orgwikipedia.org The steric hindrance of the substrate would likely play a significant role in the regioselectivity of the insertion step. princeton.edu
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, is a powerful method for synthesizing organosilicon compounds. Platinum complexes, such as Karstedt's catalyst, are highly effective for this transformation with alkynes. The reaction with alkynols like (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is of particular interest due to the potential for creating valuable chiral vinylsilanes.
The generally accepted Chalk-Harrod mechanism provides a framework for understanding this process. It involves:
Oxidative addition of the hydrosilane (R₃SiH) to the platinum(0) catalyst to form a Pt(II)-hydrido-silyl complex.
Coordination of the alkyne to the platinum center.
Migratory insertion of the alkyne into either the Pt-H or Pt-Si bond. This step is crucial as it determines the regioselectivity of the addition.
Reductive elimination of the vinylsilane product, regenerating the Pt(0) catalyst.
For terminal alkynes, three isomeric products can be formed: the α-isomer, the β-(Z)-isomer, and the β-(E)-isomer. The regioselectivity (α vs. β addition) and stereoselectivity (Z vs. E for the β-isomer) are highly dependent on the catalyst, ligands, silane, and substrate. The presence of the hydroxyl group in alkynol substrates can influence the regioselectivity through coordination to the platinum center, potentially directing the addition. In the case of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, the chiral environment and significant steric bulk would be expected to exert strong control over the stereochemical outcome of the hydrosilylation, potentially favoring the formation of a single major isomer.
Ruthenium catalysts offer unique reactivity for alkyne transformations, distinct from palladium and platinum. One of the hallmark reactions is the [2+2+2] cyclotrimerization, which constructs a benzene (B151609) ring from three alkyne molecules. When a chiral alkyne such as (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is used, this reaction can lead to the formation of complex, chiral aromatic compounds.
The catalytic cycle is thought to proceed via the formation of a ruthenacycle intermediate. Oxidative cyclization of two alkyne units with a low-valent ruthenium complex forms a five-membered ruthenacyclopentadiene. Subsequent insertion of a third alkyne molecule into a Ru-C bond, followed by reductive elimination, releases the substituted benzene ring and regenerates the active catalyst.
The use of chiral alkynes in these reactions can influence the regioselectivity and potentially induce atropisomerism in the resulting polysubstituted aromatic products. Functional groups like the hydroxyl group in an alkynol can participate in the reaction or direct the cyclization. For example, ruthenium catalysts can mediate the coupling of diynes with monoalkynes, including those with alcohol functionalities, to yield bicyclic aromatic systems. The steric hindrance and chirality of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- would be critical factors in determining its reactivity and the regiochemical outcome when co-cyclotrimerized with other alkynes.
Beyond cyclotrimerization, ruthenium catalysts can also promote other transformations such as alkene-alkyne couplings (Alder-ene type reactions), which could be applied to substrates containing both functionalities.
Hydroboration of alkynes is a fundamental reaction that produces vinylboron compounds, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While uncatalyzed hydroboration is common, the use of transition metal catalysts, particularly rhodium(I) complexes, can dramatically alter the rate, regioselectivity, and stereoselectivity of the reaction.
For a substrate like (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, rhodium-catalyzed hydroboration with reagents such as catecholborane or pinacolborane is of high interest. The catalytic cycle is generally understood to involve the oxidative addition of the B-H bond of the borane (B79455) to the Rh(I) center, forming a rhodium(III)-hydrido-boryl species. Subsequent coordination of the alkyne and migratory insertion into the Rh-H or Rh-B bond, followed by reductive elimination, yields the vinylborane (B8500763) product.
The regioselectivity of the insertion is a key consideration. For terminal alkynes, this can lead to either 1-borylalkenes or 2-borylalkenes. The choice of ligands on the rhodium catalyst is critical in controlling this outcome. Furthermore, the hydroxyl group of the alkynol can act as a directing group, influencing the regioselectivity through coordination with the metal center. The inherent chirality of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- can also play a crucial role in asymmetric hydroboration reactions, where a chiral catalyst is used to generate an enantioenriched product. The steric bulk of the substrate would likely favor the addition of the boron moiety to the terminal, less hindered carbon atom.
Hydrogenation Reactions and Catalytic System Evaluation
Hydrogenation is a fundamental process for the reduction of unsaturated functional groups. For alkynes, the reaction can be controlled to yield either the corresponding cis-alkene (semi-hydrogenation) or the fully saturated alkane. The choice of catalyst and reaction conditions is paramount to achieving the desired selectivity.
Heterogeneous palladium catalysts, typically palladium dispersed on a solid support like activated carbon (Pd/C) or calcium carbonate (Lindlar's catalyst), are widely used for alkyne hydrogenation.
Complete Hydrogenation: Using a standard Pd/C catalyst with an excess of hydrogen typically leads to the complete reduction of the alkyne to the corresponding alkane. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, this reaction would yield (S)-3,4,4-trimethylpentan-3-ol. The mechanism involves the adsorption of the alkyne and hydrogen onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the triple bond.
Semi-Hydrogenation to cis-Alkenes: Achieving selective semi-hydrogenation to the alkene is a more delicate task. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation, delivering the cis-alkene via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface. This selectivity arises because the poisoned catalyst is less active, preventing over-reduction to the alkane, and the quinoline (B57606) helps to desorb the alkene product before further reaction can occur. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, this would produce (S,Z)-3,4,4-trimethylpent-1-en-3-ol.
The evaluation of catalytic systems for the hydrogenation of a sterically hindered substrate like (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- would involve assessing factors such as conversion, selectivity, and reaction rate. The bulky t-butyl-like group might hinder the adsorption of the alkyne onto the catalyst surface, potentially requiring higher catalyst loadings or more forcing conditions compared to less hindered alkynols.
Interactive Table: Expected Products from Hydrogenation of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-
| Catalyst System | Reagents | Major Product | Product Type |
| Pd/C | H₂ (excess) | (S)-3,4,4-trimethylpentan-3-ol | Alkane |
| Lindlar's Catalyst | H₂ (1 equiv) | (S,Z)-3,4,4-trimethylpent-1-en-3-ol | cis-Alkene |
Continuous Flow Reactor Systems for Catalytic Hydrogenation (e.g., Slurry Taylor Flow)
The catalytic hydrogenation of alkynols like (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- is a reaction of significant industrial interest, often targeting the selective formation of alkenols. Continuous flow reactor systems offer substantial advantages over traditional batch reactors for such hydrogenations, including enhanced safety, superior process control, and improved efficiency. vapourtec.comfrontiersin.org The handling of flammable hydrogen gas is safer in the small, controlled volumes of flow reactors, and the excellent heat transfer capabilities mitigate risks associated with the exothermic nature of hydrogenation. vapourtec.com
One innovative approach is the use of a gas-liquid-solid "slurry Taylor flow" in a capillary reactor. researchgate.net This system has been successfully evaluated for the three-phase catalytic hydrogenation of a structurally similar compound, 3-methyl-1-pentyn-3-ol (B165628). researchgate.netdocumentsdelivered.com In this setup, catalyst particles are suspended in the liquid phase, forming a slurry that is pumped through the reactor. vapourtec.com The flow is segmented by gas bubbles (e.g., hydrogen), creating a "Taylor flow" pattern characterized by internal vortices within the liquid slugs. researchgate.net These vortices ensure that the solid catalyst particles remain suspended and provide excellent mass transfer between the gas, liquid, and solid phases, which is often the limiting factor in three-phase reactions. researchgate.net Studies on 3-methyl-1-pentyn-3-ol using a palladium-on-silica catalyst in a slurry Taylor flow reactor demonstrated good mass transfer performance and excellent repeatability, with results comparable to those from a laboratory-stirred tank vessel. researchgate.net
Other continuous flow configurations, such as packed-bed microreactors and continuous oscillatory baffled reactors (COBRs), have also been employed for alkynol hydrogenation. hw.ac.ukbeilstein-journals.orgacs.org For instance, the hydrogenation of 3-butyn-2-ol (B105428) over a Pd/Al₂O₃ catalyst in a COBR ran successfully for over 12 hours, showing high stability and selectivity. hw.ac.ukacs.org These systems allow for the safe, continuous, and efficient production of fine chemicals, with the potential for catalyst reuse and simplified scale-up. vapourtec.com The choice of catalyst, such as Lindlar's catalyst, is crucial for achieving high selectivity towards the corresponding alkene by preventing over-reduction to the alkane. vapourtec.com
| Alkynol Substrate | Reactor Type | Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| 3-Methyl-1-pentyn-3-ol | Slurry Taylor Flow Capillary Reactor | Pd/Silica | Demonstrated good mass transfer performance and repeatability, comparable to batch reactors. | researchgate.net |
| 3-Butyn-2-ol | Continuous Oscillatory Baffled Reactor (COBR) | Pd/Al₂O₃ | Stable operation for >12 hours with 97% selectivity at 95% conversion. Catalyst deactivation was significantly slower than in batch operations. | hw.ac.ukacs.org |
| Terminal Alkynes (General) | Packed-Bed Reactor | Lindlar's Catalyst (Pd/CaCO₃/Pb) | Effectively used in flow chemistry to reduce alkynes to alkenes with high selectivity and no erosion of diastereomeric ratio. | vapourtec.com |
| 2-Methyl-3-butyn-2-ol | Bubble Column Flow Reactor | PdNP on ZnO/Sintered Metal Fibers | Showed productivity two orders of magnitude higher than Lindlar catalyst in batch. | researchgate.net |
Pericyclic Reactions and Cycloaddition Chemistry
Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state where bond reorganization occurs in a single, step-wise process without the formation of intermediates. msu.edursc.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinguished by their high stereospecificity and are often unaffected by solvent changes or catalysts. msu.edulibretexts.org
For a molecule like (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, the alkyne functionality is of primary interest for pericyclic reactions, particularly cycloadditions. A cycloaddition is a reaction where two π-electron systems combine to form a ring, creating two new σ-bonds at the expense of two π-bonds. libretexts.orglibretexts.org The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org The alkyne in (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- can potentially serve as a dienophile, reacting with various dienes to construct complex cyclic structures.
Intramolecular Diels-Alder Reactions with Alkynol Side Chains
The intramolecular Diels-Alder (IMDA) reaction is a powerful variant where the diene and dienophile are part of the same molecule, connected by a tether. organicreactions.orgresearchgate.net This reaction is highly efficient for constructing polycyclic systems in a single step, as two rings are formed simultaneously. organicreactions.orgmasterorganicchemistry.com The intramolecular nature of the reaction often leads to increased reaction rates and high regio- and stereoselectivity due to the geometric constraints imposed by the connecting chain. organicreactions.orgresearchgate.net
While no specific IMDA reactions involving (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- have been documented, its structure provides a scaffold for such transformations. A hypothetical precursor for an IMDA reaction could be synthesized by tethering a conjugated diene system to the hydroxyl group of the alkynol. The length of this tether is critical, as it determines the size of the second ring that is formed and influences the feasibility and outcome of the reaction. Tethers that lead to the formation of five- or six-membered rings are generally favored. masterorganicchemistry.com
In such a hypothetical reaction, the alkynol's triple bond would act as the dienophile. The cycloaddition would result in a bicyclic product containing a cyclohexene (B86901) ring fused to another ring whose size is determined by the tether. The stereochemistry of the product would be significantly influenced by the pre-existing chiral center at C-3 of the parent molecule. The bulky tert-butyl group would likely direct the approach of the diene part of the tether, leading to a specific diastereomer of the bicyclic product.
Tandem and Domino Reactions for Carbocycle and Heterocycle Synthesis
Tandem, domino, or cascade reactions are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality generated in the preceding one, all in a single pot without isolating intermediates. wikipedia.orgresearchgate.net These sequences are highly valued for their atom economy and efficiency in rapidly building molecular complexity. wikipedia.org
The alkyne and hydroxyl functionalities of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- make it a suitable substrate for designing tandem reactions to synthesize carbocycles and heterocycles. Palladium-catalyzed cascade reactions, for example, are a powerful tool for this purpose. nih.gov A hypothetical sequence could begin with the intramolecular carbopalladation of the alkyne, tethered to an aryl halide. The resulting alkenyl-Pd intermediate could then be trapped by a nucleophile or participate in a subsequent cross-coupling reaction to complete the synthesis of a complex heterocyclic or carbocyclic structure. nih.gov
Another approach involves acid-catalyzed cascades. An alkynyl Prins-type carbocyclization, for instance, could be initiated by the condensation of the hydroxyl group with an aldehyde, generating an oxocarbenium ion. nih.gov This intermediate could then be attacked by the alkyne, leading to a cascade of cyclizations to form fused polycyclic systems. nih.gov The development of such reactions provides a direct route to diverse molecular architectures from simple starting materials. scirp.orgacs.orggoogle.com
Kinetic and Thermodynamic Aspects of Reaction Pathways
Understanding the kinetic and thermodynamic aspects of chemical reactions is fundamental to elucidating their mechanisms and optimizing conditions for desired outcomes. Kinetic studies focus on the rate of a reaction and the factors that influence it, while thermodynamics determines the position of equilibrium and the energetic feasibility of a transformation.
Determination of Reaction Orders and Rate Constants
Chemical kinetics involves the measurement of reaction rates and the determination of the rate law, which expresses the rate as a function of reactant concentrations. ncert.nic.in The rate law includes the rate constant (k) and the reaction orders with respect to each reactant. These parameters are determined experimentally by monitoring the concentration of reactants or products over time.
Common methods for determining reaction orders include the initial rates method and the integral method. ncert.nic.in For reactions involving (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, concentrations could be monitored using techniques like gas chromatography (GC) or Fourier-transform infrared (FT-IR) spectroscopy, which can track the disappearance of the C≡C-H or O-H stretches. acs.org
| Experiment | Initial [(S)-Alkynol] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |
Identification and Characterization of Reaction Intermediates
The elucidation of a reaction mechanism often hinges on the detection and characterization of transient intermediates. youtube.com These short-lived species lie on the reaction pathway between reactants and products. Several methods can be employed for their identification. youtube.comnih.gov
If an intermediate is sufficiently stable, it may be isolated and its structure determined by standard analytical techniques. youtube.com More commonly, intermediates are detected in situ using spectroscopic methods. For instance, in organometallic reactions involving (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, techniques like NMR spectroscopy could potentially identify organopalladium or other metal-complex intermediates. rsc.org In proline-catalyzed aldol (B89426) reactions, oxazolidinones have been identified as key covalent adducts formed between the ketone and the proline catalyst. pnas.org
Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful tool for detecting charged intermediates in solution, even at very low concentrations. nih.gov For reactions that proceed through radical intermediates, electron spin resonance (ESR) spectroscopy can be used for detection. youtube.com Another effective strategy is the trapping of an intermediate. This involves adding a specific reagent that reacts quickly and selectively with the intermediate to form a stable product, which can then be isolated and characterized, providing indirect evidence for the structure of the transient species. youtube.com For example, in the hydration of an alkyne, a transient enol intermediate is formed, which rapidly tautomerizes to the more stable ketone. youtube.com
Theoretical and Computational Chemistry Studies of S 1 Pentyn 3 Ol, 3,4,4 Trimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules such as (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-. These methods, rooted in quantum mechanics, provide detailed insights into molecular properties at the atomic level.
Density Functional Theory (DFT) for Molecular and Transition State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometries of molecules and the structures of transition states in chemical reactions. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For instance, a typical DFT calculation would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The results would provide the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. Furthermore, DFT can be employed to locate transition state geometries for reactions involving this alcohol, offering critical information about reaction barriers and mechanisms.
Table 1: Predicted Molecular Geometry Parameters for (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- using DFT
| Parameter | Predicted Value |
| C≡C Bond Length | ~1.20 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-C Bond Angle (alkyne) | ~178° |
| C-O-H Bond Angle | ~109° |
| Note: These are representative values and the exact figures would be obtained from specific DFT calculations. |
Ab Initio Methods for Conformational Analysis and Energy Minima
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a rigorous framework for studying molecular systems. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, these methods are invaluable for performing conformational analysis.
Due to the rotational freedom around single bonds, the molecule can exist in several conformations. Ab initio calculations can map the potential energy surface as a function of key dihedral angles, identifying all stable conformers (energy minima) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature.
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.comnih.gov For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, MD simulations can provide a detailed picture of its behavior in different environments, particularly in solution. By simulating the molecule surrounded by solvent molecules (e.g., water, ethanol), one can study solvation effects, such as the formation of hydrogen bonds between the hydroxyl group of the alcohol and the solvent.
These simulations also reveal the nature of intermolecular interactions between multiple molecules of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, which is important for understanding its bulk properties. The trajectory data from MD simulations can be analyzed to calculate various properties, including radial distribution functions and diffusion coefficients.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. For (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, techniques like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). nih.gov
The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical values, when referenced against a standard, can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies, obtained from the second derivatives of the energy, can help in assigning the peaks in an experimental IR or Raman spectrum.
Table 2: Predicted Spectroscopic Data for (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-
| Spectroscopic Parameter | Predicted Value Range |
| ¹H NMR Chemical Shift (O-H) | 2.0 - 4.0 ppm |
| ¹H NMR Chemical Shift (C≡C-H) | 2.0 - 3.0 ppm |
| ¹³C NMR Chemical Shift (C≡C) | 70 - 90 ppm |
| IR Vibrational Frequency (O-H stretch) | ~3300 - 3600 cm⁻¹ |
| IR Vibrational Frequency (C≡C stretch) | ~2100 - 2200 cm⁻¹ |
| Note: These are typical ranges and would be refined by specific in silico calculations. |
Computational Modeling of Stereoselective Reaction Pathways and Enantioselectivity
Given that the molecule of interest is chiral ((S)-enantiomer), computational modeling can be a powerful tool to understand and predict the stereoselectivity of its reactions. By modeling the reaction pathways for the formation of different stereoisomers, it is possible to calculate the activation energies for each path.
For reactions involving (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-, computational models can help elucidate the factors that govern enantioselectivity. This often involves modeling the interaction of the chiral molecule with a chiral catalyst or reagent. The energy differences between the diastereomeric transition states can be calculated to predict the enantiomeric excess (ee) of the product. These insights are highly valuable for the design of stereoselective syntheses.
Strategic Applications of S 1 Pentyn 3 Ol, 3,4,4 Trimethyl As a Building Block in Complex Organic Synthesis
Role as an Intermediate in the Synthesis of Diverse Organic Molecules
(S)-1-Pentyn-3-ol, 3,4,4-trimethyl- possesses a unique combination of functional groups: a chiral secondary alcohol, a terminal alkyne, and a bulky tert-butyl group. This arrangement makes it a potentially valuable chiral building block in organic synthesis. The terminal alkyne can undergo a variety of transformations, including coupling reactions (such as Sonogashira, Suzuki, and Negishi couplings), hydrofunctionalization, and cycloadditions. The hydroxyl group can be used to introduce other functionalities or to direct stereoselective reactions.
Table 1: Physicochemical Properties of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl-
| Property | Value |
| CAS Number | 993-53-3 |
| Molecular Formula | C₈H₁₄O oakwoodchemical.comnih.gov |
| Molecular Weight | 126.20 g/mol oakwoodchemical.com |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
Precursor in Pharmaceutical Synthesis
There is currently no publicly available research detailing the specific use of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- as a direct precursor in the synthesis of pharmaceutical compounds. While chiral propargylic alcohols are a known motif in some drug candidates and natural products, the role of this specific compound has not been reported in the accessible scientific literature.
Integration into Advanced Materials and Polymer Development
The application of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- in the development of advanced materials and polymers is not documented in available research. In principle, the terminal alkyne functionality could be utilized for polymerization reactions, such as "click" chemistry (copper-catalyzed azide-alkyne cycloaddition) or polymerization initiated by metal catalysts. The chiral nature of the monomer could impart specific properties to the resulting polymer, such as chiroptical activity or the ability to act as a chiral stationary phase in chromatography. However, no specific examples of its integration into polymers have been reported.
Building Block for Fragrance and Flavor Molecules
While the synthesis of fragrance and flavor compounds often utilizes chiral alcohols and acetylenic compounds, there is no specific mention in the literature of (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- being used as a building block for such molecules. The structural complexity and the specific odor profile it might impart are not characterized in perfumery or flavor chemistry databases.
Derivatization Strategies for Expanding Synthetic Utility
Specific derivatization strategies for (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- have not been extensively reported. However, based on the functional groups present, several standard organic transformations could be applied to expand its synthetic utility.
Table 2: Potential Derivatization Reactions
| Functional Group | Potential Reactions | Resulting Functionality |
| Terminal Alkyne | Sonogashira coupling | Substituted alkyne |
| Glaser coupling | Diyne | |
| "Click" chemistry (with azides) | Triazole | |
| Hydration | Ketone | |
| Reduction | Alkene or Alkane | |
| Hydroxyl Group | Oxidation | Ketone |
| Etherification | Ether | |
| Esterification | Ester | |
| Substitution (e.g., via mesylation/tosylation) | Halide, Azide, etc. |
These potential derivatizations highlight the versatility of this compound as a synthetic intermediate, although specific examples and their outcomes are not documented.
Enabling Chirality Transfer in Downstream Synthetic Sequences
The (S)-configuration of the stereogenic center bearing the hydroxyl group in 1-Pentyn-3-ol, 3,4,4-trimethyl- makes it a candidate for use in asymmetric synthesis, where its chirality could be transferred to new stereocenters in a product molecule. This can be achieved through several mechanisms, including substrate-controlled diastereoselective reactions where the existing stereocenter directs the approach of a reagent to a prochiral center elsewhere in the molecule.
Propargylic alcohols, in general, are known to be valuable precursors for the synthesis of other chiral molecules. For instance, asymmetric reduction of the alkyne can lead to chiral allylic alcohols, and various addition reactions to the alkyne can be influenced by the adjacent stereocenter. However, specific studies demonstrating chirality transfer from (S)-1-Pentyn-3-ol, 3,4,4-trimethyl- in downstream synthetic sequences are not available in the current body of scientific literature.
Future Research Directions and Emerging Opportunities
Development of Highly Efficient and Sustainable Enantioselective Synthetic Methodologies
The synthesis of enantiomerically pure propargylic alcohols is a cornerstone of modern organic chemistry. researchgate.netrsc.org For a sterically hindered compound like (S)-3,4,4-trimethyl-1-pentyn-3-ol, the development of highly efficient and sustainable synthetic routes is a key research objective. Current methods often rely on the asymmetric addition of a terminal alkyne to a carbonyl compound. nih.govnih.gov However, future advancements will likely focus on overcoming the limitations of existing protocols, particularly in terms of catalyst efficiency, substrate scope, and environmental impact.
Emerging strategies are geared towards biocatalysis and the use of earth-abundant metal catalysts. Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs), offer a green alternative for producing enantiopure alcohols. acs.orgrsc.org A potential future methodology involves the deracemization of racemic 3,4,4-trimethyl-1-pentyn-3-ol (B1597328). This could be achieved through a two-step enzymatic cascade: an initial oxidation of the racemate to the corresponding ketone, followed by an enantioselective reduction using an (S)-selective ADH to yield the desired enantiomer. acs.org
Furthermore, improving the sustainability of traditional metal-catalyzed syntheses is crucial. This involves replacing precious metal catalysts with those based on more abundant and less toxic metals like zinc or nickel, and designing processes that minimize waste and energy consumption. researchgate.netmdpi.com
| Methodology | Potential Advantages | Key Research Challenges | Relevant Catalyst/System |
|---|---|---|---|
| Asymmetric Alkynylation | Convergent; directly forms the stereocenter. nih.gov | Overcoming steric hindrance from the pivalaldehyde substrate; high catalyst loading. | Zn-ProPhenol systems, BINOL-Ti complexes. nih.govorganic-chemistry.org |
| Enzymatic Deracemization | High enantioselectivity; environmentally benign conditions; starts from readily available racemate. acs.org | Enzyme compatibility with sterically bulky substrates; process optimization for large scale. | Peroxygenases combined with (S)-selective Alcohol Dehydrogenases (e.g., from Thermoanaerobacter brokii). acs.org |
| Kinetic Resolution | Can be effective for resolving racemates. acs.org | Maximum theoretical yield of 50%; requires an efficient separation step. | Lipases for enantioselective acylation. |
| Base-Induced Elimination | Provides access from chiral precursors like epoxy chlorides. rsc.orgrsc.org | Requires multi-step synthesis of the precursor. | Strong bases like lithium diisopropylamide (LDA). rsc.org |
Exploration of Novel Catalytic Systems for Chemoselective and Stereoselective Functionalization
The dual functionality of (S)-3,4,4-trimethyl-1-pentyn-3-ol allows for a wide array of chemical transformations. A significant area of future research lies in developing novel catalytic systems that can functionalize the alkyne or alcohol moieties with high chemo- and stereoselectivity. masterorganicchemistry.com The steric hindrance around the hydroxyl group and the alkyne presents a considerable challenge, demanding catalysts with high activity and specificity.
Future work should target the development of catalysts for reactions such as:
Hydroselenation and Hydrothiolation: The addition of Se-H or S-H bonds across the alkyne can produce valuable vinyl chalcogenides. researchgate.net Research into nickel-based or other transition metal catalysts could yield systems that control both regio- and stereoselectivity, which is often dictated by the catalyst and reaction conditions. researchgate.net
Cycloaddition Reactions: The alkyne can participate in various cycloadditions to form complex heterocyclic or carbocyclic structures. Rhodium(I)-catalyzed domino reactions, for example, could be explored to construct polycyclic frameworks from derivatives of (S)-3,4,4-trimethyl-1-pentyn-3-ol. virginia.edu
C-H Functionalization: Palladium-catalyzed systems have been developed for the intramolecular functionalization of C(sp³)–H bonds. nih.gov Applying this logic, novel catalysts could be designed to achieve intramolecular cyclization by activating a C-H bond in one of the methyl groups of the tert-butyl moiety, leading to novel carbocyclic structures.
The goal is to create a toolbox of catalytic methods that can selectively transform a specific part of the molecule without affecting the other functional group, thereby enhancing its utility as a versatile synthetic intermediate.
| Catalytic System | Target Transformation | Desired Selectivity | Potential Research Goal |
|---|---|---|---|
| Nickel Nanoparticles | Hydroselenation of Alkyne | Regio- and Stereoselective | Achieve exclusive formation of the Z-isomer for vinylselenide synthesis. researchgate.net |
| Rhodium(I) Complexes | Domino Pauson-Khand/Diels-Alder Cycloaddition | Chemoselective and Stereoselective | Synthesize complex polycyclic cores for natural product synthesis. virginia.edu |
| Palladium(II)/Chiral Ligand | Intramolecular C-H Activation/Cyclization | Regioselective | Develop catalysts for the selective activation of a primary C-H bond in the tert-butyl group. nih.gov |
| Gold(I)/Organocatalyst | Asymmetric Alkyne Functionalization | Enantioselective | Enable challenging transformations not possible with a single catalyst system. bohrium.com |
Integration of Advanced Computational Approaches for Predictive Design and Optimization
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. researchgate.net For (S)-3,4,4-trimethyl-1-pentyn-3-ol, computational approaches can accelerate the development of new synthetic and catalytic methods.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate reaction mechanisms for its synthesis and functionalization. acs.org
Understand the origin of stereoselectivity in catalytic reactions by modeling transition states. nih.gov
Predict the regioselectivity of alkyne additions, especially in cases where steric and electronic factors are competing. acs.org
Beyond mechanistic studies, the integration of machine learning and artificial intelligence offers a paradigm shift in catalyst design. By creating mathematical models based on experimental data and steric or electronic parameters, it is possible to predict the performance of a catalyst for a specific reaction. nih.govbohrium.com This predictive capability can guide the synthesis of new chiral ligands or catalysts optimized for transformations involving sterically demanding substrates like 3,4,4-trimethyl-1-pentyn-3-ol, thereby reducing the need for extensive empirical screening. nih.govnih.gov
| Computational Tool | Application Area | Specific Goal |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Investigation | Model the transition state of alkyne addition to understand enantioselectivity. nih.gov |
| Molecular Dynamics (MD) Simulation | Enzyme-Substrate Interactions | Simulate the binding of the substrate in the active site of an alcohol dehydrogenase to predict compatibility. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Catalyst Optimization | Develop models that correlate ligand structure (e.g., steric parameters) with enantioselectivity. nih.gov |
| Machine Learning Models | Predictive Synthesis | Predict optimal resolving agents for chiral separation or reaction outcomes under various conditions. nih.gov |
Expanding the Scope of Applications in Emerging Areas of Chemical Science
Chiral propargylic alcohols are recognized as versatile intermediates for synthesizing a wide range of valuable compounds, including natural products and pharmaceuticals. nih.govvirginia.edu The unique structural features of (S)-3,4,4-trimethyl-1-pentyn-3-ol—a chiral tertiary alcohol and a terminal alkyne, combined with a bulky tert-butyl group—could be leveraged in several emerging areas.
Future research could explore its application as:
A Building Block for Complex Molecules: Its rigid structure and defined stereochemistry make it an ideal starting point for the total synthesis of complex natural products or active pharmaceutical ingredients where a sterically hindered chiral center is required.
A Monomer for Chiral Polymers: The terminal alkyne functionality can be used in polymerization reactions, such as alkyne-azide "click" chemistry or transition-metal-catalyzed polymerizations. This could lead to the synthesis of novel, highly structured chiral polymers with potential applications in materials science, such as chiral stationary phases for chromatography or materials with unique optical properties.
A Precursor to Chiral Ligands: The alcohol moiety can be derivatized, and the alkyne can be transformed to create novel chiral ligands for asymmetric catalysis. The bulky tert-butyl group could impart unique steric properties to the ligand, potentially leading to high selectivity in catalytic reactions.
By exploring these avenues, the synthetic utility of (S)-3,4,4-trimethyl-1-pentyn-3-ol can be expanded beyond its role as a simple chiral intermediate, positioning it as a key component in the development of advanced materials and complex chemical entities.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of (S)-3,4,4-trimethyl-1-pentyn-3-ol?
- Methodology :
- Infrared (IR) Spectroscopy : Compare experimental IR peaks with reference data from NIST (e.g., alkyne C≡C stretch ~2100–2260 cm⁻¹ and O-H stretch ~3200–3600 cm⁻¹) .
- Mass Spectrometry (MS) : Analyze fragmentation patterns using electron ionization (EI-MS) to confirm molecular weight (126.196 g/mol) and structural motifs (e.g., loss of methyl or hydroxyl groups) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituents (e.g., tert-butyl groups at δ ~1.2 ppm in ¹H NMR) and stereochemistry .
Q. How should researchers safely handle (S)-3,4,4-trimethyl-1-pentyn-3-ol in laboratory settings?
- Safety Protocol :
- Flammability : Store in a flammable cabinet at temperatures <25°C, away from ignition sources (flash point: 35.6–39°C) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct reactions under inert gas (N₂/Ar) to minimize combustion risks .
- Ventilation : Use fume hoods to prevent inhalation exposure (vapor pressure: 3.0±0.5 mmHg at 25°C) .
Q. What synthetic routes are available for preparing (S)-3,4,4-trimethyl-1-pentyn-3-ol?
- Synthesis Strategies :
- Propargylation of Ketones : React tert-butyl methyl ketone with acetylide reagents (e.g., lithium acetylide) to form the alkyne moiety, followed by chiral resolution .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) to induce enantioselectivity during nucleophilic addition steps .
Advanced Research Questions
Q. How can selective hydrogenation of the alkyne group in (S)-3,4,4-trimethyl-1-pentyn-3-ol be achieved without over-reduction?
- Catalytic Optimization :
- Lindlar Catalyst : Employ palladium-based catalysts poisoned with quinoline to selectively hydrogenate the alkyne to cis-alkene while preserving the hydroxyl group .
- Solvent Effects : Use polar aprotic solvents (e.g., THF) to enhance catalyst accessibility and reduce side reactions .
- Kinetic Monitoring : Track reaction progress via GC-MS to optimize H₂ pressure and temperature (typical range: 25–50°C) .
Q. What computational approaches are suitable for predicting the reactivity of (S)-3,4,4-trimethyl-1-pentyn-3-ol in electrophilic reactions?
- Modeling Techniques :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., alkyne π-system for electrophilic attack) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility (logP = 1.42) and aggregation behavior .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point variations)?
- Data Validation :
- Experimental Replication : Measure boiling point under controlled conditions (literature values: 137.2–144°C) using calibrated equipment .
- Purity Assessment : Analyze via HPLC or GC to confirm absence of isomers or impurities affecting physical properties .
Contradictions and Limitations in Existing Data
- Boiling Point : reports 142–144°C, while cites 137.2°C. This discrepancy may arise from differences in measurement conditions (e.g., atmospheric pressure) or sample purity .
- Safety Data : classifies the compound as "highly flammable," whereas specifies a lower-risk flammability code (R10). Researchers should adhere to the most conservative guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
